1,3-dimethyl-1,3-diazinane-2,4-dione
Overview
Description
1,3-Dimethyl-1,3-diazinane-2,4-dione is a chemical compound with the molecular formula C6H10N2O2. It is an analog of ribulose and has been shown to inhibit the synthesis of both human immunodeficiency virus (HIV) and hepatitis B virus by inhibiting the activity of viral reverse transcriptase and protease enzymes .
Mechanism of Action
Target of Action
1,3-Dimethyl-1,3-diazinane-2,4-dione (CDD) primarily targets viral reverse transcriptase and protease enzymes . These enzymes play a crucial role in the replication of viruses, particularly the human immunodeficiency virus (HIV) and hepatitis B virus .
Mode of Action
CDD acts as an inhibitor of the viral reverse transcriptase and protease enzymes . By binding to these enzymes, CDD prevents them from performing their normal functions, which include the synthesis of viral DNA and proteins . This inhibition disrupts the replication cycle of the virus, thereby reducing viral load .
Biochemical Pathways
The primary biochemical pathway affected by CDD is the viral replication pathway . By inhibiting key enzymes involved in this pathway, CDD disrupts the ability of the virus to replicate and spread . The downstream effects of this disruption include a reduction in viral load and potentially a slowdown in the progression of viral diseases .
Result of Action
The primary result of CDD’s action is the inhibition of viral replication , leading to a reduction in viral load . This can potentially slow the progression of viral diseases such as HIV and hepatitis B .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1,3-diazinane-2,4-dione can be synthesized through a series of chemical reactions. One common method involves the reaction of urea with ethylenediamine in an ethylene glycol solution to form 2-imidazolidinone. This intermediate is then reacted with formaldehyde and formic acid to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
1,3-Dimethyl-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry and as a reagent in various chemical reactions.
Biology: The compound is studied for its inhibitory effects on viral enzymes, making it a potential candidate for antiviral research.
Medicine: Its ability to inhibit HIV and hepatitis B virus synthesis makes it a subject of interest in the development of antiviral drugs.
Industry: The compound is used in the synthesis of other chemical compounds and as a standard in quality control processes
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: Another nitrogen-containing heterocycle with similar properties and applications.
1,3-Diphenyluretidine-2,4-dione: A related compound with different substituents on the nitrogen atoms.
5-(2,4-Dimethylanilino)-1,3-thiazolidine-2,4-dione: A thiazolidine derivative with similar structural features
Uniqueness
1,3-Dimethyl-1,3-diazinane-2,4-dione is unique due to its specific inhibitory effects on viral enzymes, making it a valuable compound in antiviral research. Its structural analogs may have similar properties but differ in their specific applications and effectiveness .
Properties
IUPAC Name |
1,3-dimethyl-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-4-3-5(9)8(2)6(7)10/h3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYOHIBNWMCUSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)N(C1=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343219 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4874-13-9 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro-1,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1,3-diazinane-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.